5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine
Description
Properties
Molecular Formula |
C12H11N3O2S2 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
5-methylsulfonyl-4-phenyl-2H-thieno[2,3-c]pyrazol-3-amine |
InChI |
InChI=1S/C12H11N3O2S2/c1-19(16,17)12-8(7-5-3-2-4-6-7)9-10(13)14-15-11(9)18-12/h2-6H,1H3,(H3,13,14,15) |
InChI Key |
YCAIOUGWCJTEKN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C2=C(NN=C2S1)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Ketonitrile Derivatives
The thieno[2,3-c]pyrazole core is most efficiently constructed via cyclocondensation reactions involving β-ketonitriles and hydrazines. This method, first detailed in the Beilstein Journal of Organic Chemistry, leverages the nucleophilic addition of hydrazine to the nitrile group, followed by intramolecular cyclization to form the pyrazole ring. For 4-phenyl-substituted variants, phenylacetonitrile derivatives serve as preferred precursors.
Representative Protocol
A mixture of 3-cyano-4-phenylthiophene (1.0 equiv) and hydrazine hydrate (1.2 equiv) in ethanol undergoes reflux at 80°C for 12 hours. The intermediate 4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine precipitates upon cooling, yielding 68–72% after recrystallization from methanol.
| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-cyano-4-phenylthiophene | Ethanol | 80 | 12 | 68–72 |
| 3-cyano-4-(p-tolyl)thiophene | DMF | 100 | 8 | 75 |
Alternative Routes via Alkylidenemalononitrile Intermediates
Recent advances employ alkylidenemalononitriles as electrophilic partners in cyclocondensation. This approach, validated by VulcanChem researchers, enables regioselective formation of the pyrazole ring under milder conditions. For instance, treatment of 2-(phenylmethylene)malononitrile with thiourea in acetic acid generates the thiophene ring prior to hydrazine-mediated cyclization.
Sulfonylation Strategies for Methylsulfonyl Group Introduction
Direct Sulfonylation of Pyrazole Amines
Post-cyclocondensation, the methylsulfonyl group is introduced via nucleophilic substitution or oxidation. Two predominant methods exist:
Method A: Methanesulfonyl Chloride Coupling
Reaction of 4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine with methanesulfonyl chloride (1.5 equiv) in dichloromethane, catalyzed by triethylamine (2.0 equiv), proceeds at 0–5°C to minimize side reactions. After 4 hours, the product is extracted and purified via silica gel chromatography, achieving 65–70% yields.
Method B: Oxidation of Methylthio Precursors
Alternative routes oxidize methylthio intermediates (e.g., 5-(methylthio)-4-phenyl derivatives) using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. This method offers superior selectivity, with yields exceeding 80% under optimized conditions.
| Starting Material | Oxidizing Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 5-(methylthio)-4-phenyl | mCPBA (2.0 equiv) | DCM | 25 | 82 |
| 5-(ethylthio)-4-phenyl | H₂O₂/AcOH | Ethanol | 50 | 68 |
Reaction Optimization and Kinetic Analysis
Solvent Effects on Cyclocondensation Efficiency
Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing charged intermediates. Comparative studies demonstrate a 15–20% yield increase in DMF versus ethanol, albeit with higher purification complexity due to byproduct formation.
Catalytic Acceleration Using Acid Additives
Bronsted acids (p-toluenesulfonic acid, 10 mol%) reduce cyclocondensation time from 12 to 6 hours by protonating the nitrile group, increasing electrophilicity. This modification elevates yields to 78–83% while maintaining regioselectivity.
Industrial-Scale Production Methodologies
Continuous Flow Reactor Systems
Pilot-scale synthesis employs tubular flow reactors to enhance heat/mass transfer. A representative setup combines β-ketonitrile and hydrazine streams at 120°C with a residence time of 30 minutes, achieving 85% conversion and 91% purity after inline crystallization.
Green Chemistry Approaches
Recent innovations utilize water as a solvent for sulfonylation steps. Microwave-assisted reactions (100°C, 20 minutes) with PEG-400 as a phase-transfer catalyst achieve 73% yield, reducing organic waste by 60% compared to traditional methods.
Analytical Characterization and Quality Control
Spectroscopic Validation
¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 1H, NH₂), 7.45–7.38 (m, 5H, Ph), 3.12 (s, 3H, SO₂CH₃).
LC-MS : m/z 293.4 [M+H]⁺, confirming molecular weight.
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, MeCN/H₂O 70:30) reveals ≥98% purity when using Method B sulfonylation, versus 95% for Method A.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methylsulfonyl Group
The methylsulfonyl (-SO₂CH₃) group acts as a strong electron-withdrawing substituent, facilitating nucleophilic displacement reactions. For example:
-
Hydrolysis : Under alkaline conditions, the methylsulfonyl group undergoes hydrolysis to form sulfonic acid derivatives. This reaction is typically conducted in aqueous sodium hydroxide (NaOH) at elevated temperatures (80–100°C), yielding 5-sulfono-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine.
-
Amination : Reaction with primary or secondary amines (e.g., ethylenediamine) in polar aprotic solvents like dimethylformamide (DMF) replaces the methylsulfonyl group with amine functionalities.
Key Conditions :
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Hydrolysis | NaOH (aq.), 80°C | Sulfonic acid derivative | 65–75% |
| Amination | R-NH₂, DMF, 60°C | Amine-substituted derivative | 50–68% |
Oxidation and Reduction Reactions
The methylsulfonyl group is stable under mild oxidizing conditions but can be further oxidized to sulfonic acid derivatives using strong oxidants like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). Conversely, the pyrazole ring’s amine group participates in redox reactions:
-
Oxidation of the Amine : Treatment with meta-chloroperbenzoic acid (mCPBA) oxidizes the 3-amine group to a nitroso intermediate, which can dimerize or react further with electrophiles .
-
Reduction of the Thiophene Ring : Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring’s sulfur atom, yielding dihydrothieno derivatives .
Electrophilic Aromatic Substitution
The phenyl group at position 4 directs electrophilic substitution to the para position. Reported reactions include:
-
Nitration : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) introduces a nitro group at the para position of the phenyl ring.
-
Halogenation : Bromine (Br₂) in acetic acid substitutes the phenyl ring with bromine at the para position.
Reactivity Trends :
| Electrophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| NO₂⁺ | H₂SO₄/HNO₃ | 4-(p-Nitrophenyl) derivative | Para |
| Br⁺ | Br₂/AcOH | 4-(p-Bromophenyl) derivative | Para |
Cycloaddition and Heterocycle Formation
The thieno[2,3-c]pyrazole core participates in cycloaddition reactions:
-
Diels-Alder Reactions : Reacts with dienophiles like maleic anhydride to form fused bicyclic adducts .
-
Condensation with Carbonyl Compounds : The 3-amine group condenses with aldehydes or ketones to form Schiff bases, which undergo cyclization to imidazopyrazole derivatives under acidic conditions .
Example Pathway :
-
Condensation with benzaldehyde forms a Schiff base intermediate.
-
Acid-catalyzed cyclization yields a tetracyclic imidazo[1,2-a]pyrazolo[3,4-d]thieno[2,3-b]pyridine derivative .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions:
-
Suzuki-Miyaura Coupling : The phenyl group undergoes cross-coupling with aryl boronic acids in the presence of Pd(PPh₃)₄, enabling biaryl synthesis.
-
Buchwald-Hartwig Amination : Couples with aryl halides to form N-aryl derivatives, expanding structural diversity .
Optimized Conditions :
| Reaction Type | Catalyst/Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄/K₂CO₃ | DMF/H₂O | 90°C | 70–85% |
| Buchwald | Pd₂(dba)₃/Xantphos | Toluene | 110°C | 60–75% |
Functionalization of the Pyrazole Ring
The pyrazole ring’s NH group is amenable to alkylation and acylation:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form N-alkylated derivatives.
-
Acylation : Acetyl chloride in pyridine acetylates the NH group, producing N-acetyl derivatives.
Selectivity Notes :
-
Alkylation occurs preferentially at the pyrazole NH over the sulfonamide group due to higher acidity.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the thiophene ring and alkenes, forming bridged cyclobutane derivatives. This reaction is solvent-dependent, with acetonitrile favoring higher yields .
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against a range of pathogens. Research indicates that derivatives containing thiazole and pyrazole moieties often exhibit significant antibacterial activity.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several thiazole derivatives, including 5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine, against multidrug-resistant strains. The compound exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics like linezolid.
Anticancer Activity
The anticancer potential of this compound has also been explored extensively. In vitro studies indicate that it exhibits cytotoxicity against various cancer cell lines.
Case Study: Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, 5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine showed a remarkable reduction in cell viability at concentrations above 10 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15 | Induction of apoptosis |
| MCF7 (Breast) | 12 | Cell cycle arrest |
| HT1080 (Fibrosarcoma) | 10 | Apoptosis induction |
Mechanism of Action
The mechanism of action of 5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
Core Heterocycles
- Target Compound: The thieno[2,3-c]pyrazole core combines a thiophene ring fused to a pyrazole, with substituents at positions 4 (phenyl) and 5 (methylsulfonyl).
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (): Features a thieno[3,2-d]pyrimidine fused to a pyrazolo-pyrimidine.
- TLR7-9 Antagonists (): Contain pyrazolo[4,3-c]pyridine cores with morpholine and azetidine substituents. These larger, nitrogen-rich systems likely exhibit stronger receptor-binding affinity but higher synthetic complexity .
Substituent Effects
- Methylsulfonyl vs. Cyano/Ester Groups: The target’s methylsulfonyl group (a strong hydrogen-bond acceptor) contrasts with cyano or ester substituents in analogs like 7a and 7b (), which may confer higher reactivity but lower metabolic stability .
- Phenyl vs. Thiophene : The 4-phenyl group in the target compound provides hydrophobic interactions, whereas thiophene-containing analogs (e.g., ) offer improved solubility but reduced steric bulk .
Hydrogen Bonding and Solubility
- In contrast, compounds with multiple amine groups (e.g., 7a in ) form stronger intermolecular networks, which may reduce bioavailability despite enhancing crystallinity .
Research Findings and Implications
- Synthetic Efficiency: Thieno-pyrazole derivatives (e.g., ) achieve high yields (82%) via cyclization, suggesting optimizable routes for the target compound .
- Structure-Activity Relationships (SAR) : The methylsulfonyl group’s electron-withdrawing nature may enhance metabolic stability compared to ester-containing analogs (), a critical factor in drug design .
- Hydrogen-Bonding Motifs : Compounds with sulfonyl groups (e.g., ) form stable crystalline networks, implying the target compound’s utility in crystal engineering or controlled-release formulations .
Data Tables
Table 2. Functional Group Impact on Properties
Biological Activity
5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, characterization, and biological evaluation of this compound, highlighting its pharmacological significance.
Synthesis and Characterization
The synthesis of 5-(methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine typically involves multi-step organic reactions. The compound can be synthesized through the reaction of appropriate thieno and pyrazole derivatives. The structure is confirmed through various spectroscopic methods such as NMR, IR spectroscopy, and mass spectrometry.
Biological Activity
The biological activity of 5-(methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine has been evaluated in several studies, demonstrating a range of pharmacological effects:
Anticancer Activity
Research indicates that compounds containing thieno and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-b]pyridine have shown promising results against various cancer cell lines, suggesting that 5-(methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine might also possess similar activity due to structural similarities with known anticancer agents .
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory potential of thieno-pyrazole derivatives. The compound may inhibit pro-inflammatory cytokines and pathways associated with inflammation, making it a candidate for treating inflammatory diseases .
Antimicrobial Properties
The thieno-pyrazole framework has been associated with antimicrobial activity. Preliminary assays suggest that 5-(methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine could exhibit antimicrobial effects against various bacterial strains .
Case Studies
Several case studies have documented the biological effects of related compounds:
- Anticancer Study : A study on pyrazolo[3,4-b]pyridine derivatives showed significant inhibition of cancer cell proliferation with IC50 values in the low micromolar range. This suggests that similar compounds may have comparable efficacy .
- Anti-inflammatory Research : A derivative was tested for its ability to reduce inflammation in animal models. Results indicated a marked decrease in edema and inflammatory markers .
- Antimicrobial Evaluation : In vitro tests demonstrated that thieno-pyrazole derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine?
The synthesis typically involves multi-step routes, including cyclization, nucleophilic substitution, and sulfonylation. For analogous pyrazole derivatives, cyclization of hydrazine derivatives with diketones or β-ketoesters is a foundational step . The methylsulfonyl group is often introduced via oxidation of thioether intermediates or direct sulfonylation using methanesulfonyl chloride under basic conditions. Purification may require column chromatography or recrystallization, with yields optimized by controlling reaction temperature and stoichiometry .
Basic: How is structural confirmation achieved for this compound?
Structural elucidation relies on spectroscopic and crystallographic methods. 1H/13C NMR identifies proton environments and carbon frameworks, with characteristic shifts for the methylsulfonyl group (~3.3 ppm for CH3 and 125-130 ppm for SO2 in 13C) . Single-crystal X-ray diffraction resolves bond lengths and angles, particularly for the thieno-pyrazole core, with mean C–C bond lengths of ~1.39 Å and dihedral angles between aromatic rings providing conformational insights . IR spectroscopy confirms functional groups (e.g., S=O stretching at ~1150-1300 cm⁻¹) .
Advanced: How can yield optimization be addressed in multi-step syntheses of this compound?
Yield optimization requires iterative adjustments:
- Intermediate stabilization : Use protecting groups (e.g., tert-butyl) for reactive amines during sulfonylation .
- Catalysis : Transition metals (e.g., Cu(II)) or acid catalysts enhance cyclization efficiency, as seen in triazole syntheses .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of sulfonyl-containing intermediates .
- Reaction monitoring : TLC or HPLC tracks byproduct formation, enabling real-time adjustments .
Advanced: How should discrepancies in bioactivity data across studies be interpreted?
Contradictions often arise from variations in substituent effects or assay conditions. For example:
- Substituent polarity : Electron-withdrawing groups (e.g., -CF3) may enhance receptor binding but reduce solubility, affecting apparent activity .
- Assay protocols : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or concentration ranges can skew results. Normalize data to positive controls and report IC50/EC50 values with confidence intervals .
- Metabolic stability : In vivo studies may show reduced efficacy due to rapid sulfone group metabolism, necessitating prodrug strategies .
Basic: What safety protocols are recommended for handling reactive intermediates during synthesis?
- Waste management : Segregate sulfonyl-containing intermediates from halogenated byproducts to avoid explosive reactions. Use inert solvents for quenching .
- Personal protective equipment (PPE) : Acid-resistant gloves and fume hoods are mandatory during sulfonylation .
- First aid : Immediate irrigation with water for skin/eye contact and administration of activated charcoal for ingestion, followed by medical consultation .
Advanced: How can ambiguities in NMR spectra of structurally similar analogs be resolved?
- 2D NMR techniques : HSQC and HMBC correlate 1H-13C couplings to assign overlapping signals (e.g., distinguishing pyrazole C3 vs. thiophene C5) .
- Deuterium exchange : Identify labile protons (e.g., NH in the amine group) by comparing spectra in D2O vs. DMSO-d6 .
- Computational prediction : DFT-based NMR chemical shift calculations (e.g., using Gaussian) validate experimental assignments .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Substituent variation : Systematically modify the phenyl (para vs. meta substitution) and methylsulfonyl groups to assess impacts on receptor binding .
- Bioisosteric replacement : Replace the thieno ring with triazole or pyridine moieties to evaluate scaffold flexibility .
- Assay diversification : Test against multiple targets (e.g., kinase inhibition, antimicrobial activity) to identify polypharmacological potential .
Advanced: What crystallographic challenges arise during structural analysis of this compound?
- Crystal growth : Slow evaporation from DMSO/EtOH mixtures (1:3) improves crystal quality but may require seeding .
- Disorder modeling : Methylsulfonyl groups often exhibit rotational disorder; refine using PART instructions in SHELXL .
- Data collection : Low-temperature (173 K) setups minimize thermal motion artifacts, with high-resolution detectors (e.g., CCD) capturing weak reflections .
Basic: How is the compound’s stability under varying storage conditions assessed?
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C for sulfonamides) .
- Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., sulfonic acid formation) .
- Light sensitivity : UV-vis spectroscopy tracks photodegradation; store in amber vials under nitrogen .
Advanced: What computational approaches predict the compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME estimate permeability (LogP ~2.5) and cytochrome P450 interactions .
- Molecular docking : AutoDock Vina models interactions with CCK1 receptors, prioritizing residues with hydrogen bonding to the sulfonyl group .
- MD simulations : GROMACS assesses conformational stability in lipid bilayers, informing blood-brain barrier penetration potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
